molecular formula C13H13NO3S B13903947 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid

2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13903947
M. Wt: 263.31 g/mol
InChI Key: GXAXOBSTWGDMBI-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound is characterized by the presence of a thiazole ring, a phenoxy group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the phenoxy or thiazole rings.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the phenoxy group and the thiazole ring makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-[(2,6-dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3S/c1-8-4-3-5-9(2)12(8)17-6-11-14-10(7-18-11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

GXAXOBSTWGDMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NC(=CS2)C(=O)O

Origin of Product

United States

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